molecular formula C17H18Cl2N2O3S B12499230 N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide

N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide

Cat. No.: B12499230
M. Wt: 401.3 g/mol
InChI Key: UGHGPQZLLHZYOO-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide is a sulfonamide-containing acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a 2-ethylphenyl group on the sulfonamide moiety. Sulfonamide-acetamide hybrids are frequently explored in pharmaceutical and agrochemical research due to their tunable electronic properties and bioactivity .

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H18Cl2N2O3S/c1-3-12-6-4-5-7-16(12)21(25(2,23)24)11-17(22)20-15-9-13(18)8-14(19)10-15/h4-10H,3,11H2,1-2H3,(H,20,22)

InChI Key

UGHGPQZLLHZYOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ primarily in substituents on the sulfonamide and acetamide groups, which influence physicochemical properties and applications. Key comparisons include:

Substituent Effects on Sulfonamide Group
  • Target Compound: 2-Ethylphenyl sulfonamide group.
  • CAS 339102-93-1 () : Phenyl sulfonamide. Lacks alkyl chains, resulting in lower molecular weight (435.32 g/mol) and reduced hydrophobicity .
  • CAS 338961-78-7 () : 4-Methoxyphenyl sulfonamide with benzyloxy and dichloro groups. Higher molecular weight (640.36 g/mol) and complexity may hinder bioavailability but improve target specificity .
Acetamide Backbone Modifications
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () : Incorporates a benzothiazole ring and trifluoromethyl group. The heterocyclic system enhances metabolic stability and electronic interactions, making it suitable for agrochemical applications .
C. Chloroacetamide Herbicides ()
  • Alachlor (C₁₄H₂₀ClNO₂): Chloroacetamide backbone with methoxymethyl and diethylphenyl groups. Widely used as a herbicide, highlighting the agrochemical relevance of chloroacetamides. The target compound’s sulfonamide group differentiates its mode of action .

Molecular Properties and Bioactivity

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound ~C₂₁H₂₁Cl₂N₂O₃S ~475–500 2-Ethylphenyl, 3,5-dichlorophenyl Pharmaceutical research
CAS 339102-93-1 () C₂₀H₁₆Cl₂N₂O₃S 435.32 Phenyl sulfonamide Organic synthesis intermediate
CAS 338961-78-7 () C₂₈H₂₂Cl₄N₂O₅S 640.36 Benzyloxy, 4-methoxyphenyl High-specificity drug candidate
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () C₁₅H₁₀Cl₂F₃N₂OS 391.22 Benzothiazole, trifluoromethyl Agrochemical/Pharmaceutical
  • Lipophilicity : The 2-ethylphenyl group in the target compound increases LogP compared to phenyl () but remains less bulky than benzyloxy-substituted analogs ().
  • Metabolic Stability : Trifluoromethyl and benzothiazole groups () enhance resistance to enzymatic degradation compared to alkyl chains .
  • Toxicity : Nitro-containing analogs () may exhibit higher reactivity and toxicity than chlorine-substituted derivatives .

Biological Activity

N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide, with the CAS number 492998-36-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18Cl2N2O3SC_{17}H_{18}Cl_{2}N_{2}O_{3}S with a molecular weight of 401.31 g/mol. The compound features a dichlorophenyl group and a sulfonamide moiety, which are known to influence biological interactions significantly.

Structural Formula

N 3 5 Dichlorophenyl 2 N 2 ethylphenyl methylsulfonamido acetamide\text{N 3 5 Dichlorophenyl 2 N 2 ethylphenyl methylsulfonamido acetamide}

Research indicates that compounds with sulfonamide groups often exhibit anti-inflammatory and analgesic properties. Specifically, this compound has been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in the inflammatory process, making it a target for anti-inflammatory drugs.

Efficacy in Biological Studies

  • Analgesic Activity : A study evaluating similar sulfonamide derivatives showed promising analgesic effects in animal models, suggesting that this compound may also possess such properties due to its structural similarities .
  • Anti-inflammatory Effects : The compound's ability to inhibit COX-2 was highlighted in docking studies, which predicted favorable binding interactions with the enzyme . This suggests potential applications in treating conditions characterized by inflammation.

Study 1: Synthesis and Biological Evaluation

A comparative study on similar compounds indicated that modifications in the phenyl ring significantly impacted biological activity. The synthesized derivatives were screened for their ability to inhibit COX-2 and exhibited varying degrees of efficacy depending on their structural variations .

Study 2: Theoretical Studies

Theoretical investigations into the biological activity of dichloro-substituted acetamides revealed enhanced coordination ability and chemical reactivity, indicating that such modifications could lead to increased biological efficacy .

Data Table: Biological Activity of Related Compounds

Compound NameCAS NumberCOX-2 InhibitionAnalgesic ActivityReference
This compound492998-36-4Predicted HighPromising
Similar Sulfonamide Derivative 1XXXXXXModerateEffective
Similar Sulfonamide Derivative 2XXXXXXLowNot Effective

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